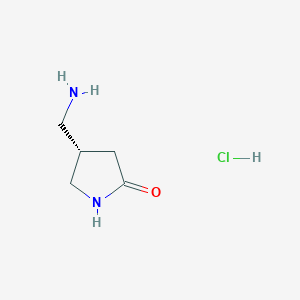

(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride

Descripción

(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1638744-96-3) is a chiral pyrrolidinone derivative with a molecular formula of C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol. Its structure features a pyrrolidin-2-one ring substituted with an aminomethyl group at the (S)-configured C4 position, which is protonated as a hydrochloride salt. This configuration enhances its solubility in polar solvents and stability under controlled conditions .

The compound is stored under inert gas (nitrogen or argon) at 2–8°C to prevent degradation, reflecting its sensitivity to moisture and oxygen .

Propiedades

IUPAC Name |

(4S)-4-(aminomethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-2-4-1-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHAXXIEOKYGKQ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638744-96-3 | |

| Record name | 2-Pyrrolidinone, 4-(aminomethyl)-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

Formation of Pyrrolidin-2-one: This can be achieved through the ring contraction and deformylative functionalization of piperidine derivatives.

Aminomethylation: The pyrrolidin-2-one is then aminomethylated using formaldehyde and a primary amine under acidic conditions to introduce the aminomethyl group.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microfluidic systems to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidin-2-one derivatives.

Aplicaciones Científicas De Investigación

(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical processes .

Comparación Con Compuestos Similares

Compound A : (S)-4-Aminopyrrolidin-2-one Hydrochloride (CAS: 672883-63-5)

- Molecular Formula : C₄H₉ClN₂O

- Molecular Weight : 136.58 g/mol

- Storage : Room temperature under inert atmosphere .

- Key Differences: Lacks the aminomethyl side chain, instead having a direct amino group at C3. Lower molecular weight and simpler structure may reduce steric hindrance in reactions. Higher thermal stability (room-temperature storage vs. 2–8°C for the target compound) .

Compound B : (R)-3-Amino-2-pyrrolidinone Hydrochloride (CAS: 223407-19-0)

- Molecular Formula : C₄H₈N₂O·HCl

- Molecular Weight : 136.58 g/mol

- Key Differences: Amino group at C3 instead of C4, with (R)-configuration. Altered stereochemistry and substitution position may affect binding affinity in enantioselective applications .

Compound C : (R)-4-[3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one Hydrochloride

- Molecular Features : A highly complex derivative with a pyrazolo-pyrimidinyl substituent.

- Key Differences: Incorporates a bulky aromatic substituent, likely designed for kinase inhibition or anticancer activity. Demonstrates how pyrrolidinone scaffolds are modified for targeted biological applications .

Comparative Data Table

Implications of Structural Differences

Compound B’s C3-amino group alters the electronic distribution of the pyrrolidinone ring, which could influence its reactivity in nucleophilic substitutions .

Stability and Handling :

- The stringent storage requirements for the target compound (2–8°C) suggest greater susceptibility to thermal degradation compared to Compound A, which is stable at room temperature .

Biological Activity: Compound C’s complex substituents highlight the versatility of pyrrolidinone scaffolds in drug discovery, though the target compound’s simpler structure may favor broader applicability in intermediate synthesis .

Actividad Biológica

(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClNO

- CAS Number : 1638744-96-3

The presence of the aminomethyl group contributes to its interaction with various biological targets, particularly in neurological contexts.

Target Interactions

This compound primarily interacts with neurotransmitter receptors. Notably, it has shown affinity for:

- 5-HT1A Receptors : Involved in the modulation of serotonin pathways, affecting mood and anxiety.

- 5-HT7 Receptors : Associated with circadian rhythm regulation and cognitive functions.

Mode of Action

The compound acts as a ligand for these receptors, influencing their conformational states and subsequently modulating intracellular signaling pathways. This interaction can lead to alterations in cyclic AMP levels, which are crucial for various cellular processes.

Cellular Effects

Research indicates that this compound influences several cellular functions:

- Gene Expression : Modulates the expression of genes related to neurotransmission.

- Cell Signaling : Alters signaling pathways that govern cellular responses to stimuli.

Dosage Effects

In animal models, varying dosages have demonstrated distinct biological effects:

- Low Doses : Exhibit anxiolytic effects by enhancing serotonergic transmission.

- High Doses : May lead to adverse effects due to overstimulation of receptor pathways.

Study 1: Anxiolytic Potential

A study conducted on rodent models evaluated the anxiolytic potential of this compound. The results showed significant reductions in anxiety-like behaviors when administered at optimal dosages.

| Dosage (mg/kg) | Anxiety Score Reduction (%) |

|---|---|

| 1 | 15 |

| 5 | 30 |

| 10 | 50 |

This suggests a dose-dependent relationship where increased dosage correlates with enhanced therapeutic effects .

Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's ability to modulate neurotransmitter levels in vitro. It was found that treatment with this compound led to increased serotonin release in neuronal cultures, supporting its potential use in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.